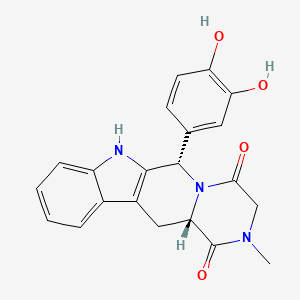
Desmethylene ent-Tadalafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethylene ent-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type-5 (PDE5) inhibitorThis compound is characterized by the absence of a methylene group in its structure, which differentiates it from its parent compound, Tadalafil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene ent-Tadalafil involves several steps, starting from readily available raw materials. One common method involves the esterification of D-tryptophan with methanol under the catalysis of sulfuric acid to produce D-tryptophan methyl ester. This intermediate is then reacted with piperonal via a Pictet-Spengler reaction to form a key intermediate. Subsequent reactions, including amidation with chloroacetyl chloride and cyclization with methylamine, yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency reactors and purification techniques to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
Desmethylene ent-Tadalafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications and improved efficacy compared to the parent compound .
Aplicaciones Científicas De Investigación
Desmethylene ent-Tadalafil has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: The compound is studied for its effects on various biological systems, including its potential as a PDE5 inhibitor and its interactions with other biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other related conditions.
Mecanismo De Acción
Desmethylene ent-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type-5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets of this compound include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties.
Vardenafil: A PDE5 inhibitor with a shorter duration of action compared to Tadalafil and Desmethylene ent-Tadalafil.
Uniqueness
This compound is unique due to the absence of a methylene group, which alters its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its efficacy, duration of action, and side effect profile compared to other PDE5 inhibitors .
Propiedades
Fórmula molecular |
C21H19N3O4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
(2S,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m0/s1 |
Clave InChI |
HZSPPSAESSMSNY-YWZLYKJASA-N |
SMILES isomérico |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
SMILES canónico |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


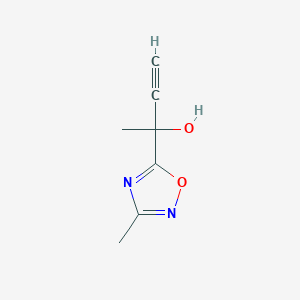

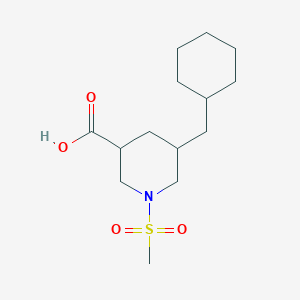
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
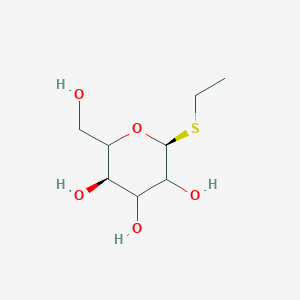

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
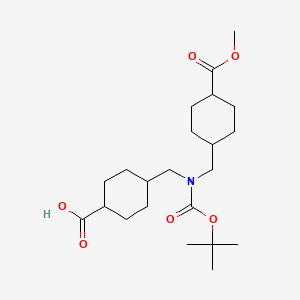
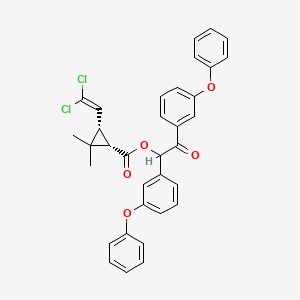
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)

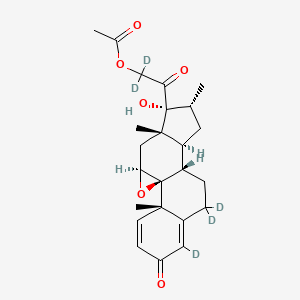
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
